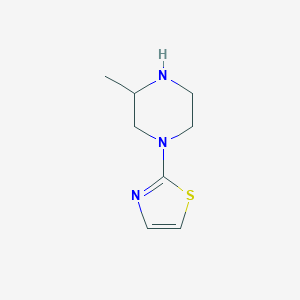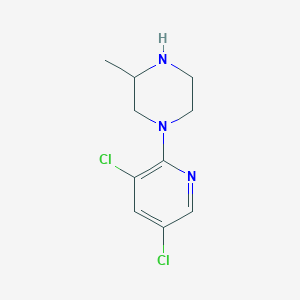
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, a nitro group, and a nitrile group attached to a benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can undergo various chemical transformations.
Wirkmechanismus
Target of Action
The compound contains a boc-protected amino group, which is commonly used in peptide synthesis . The Boc group serves as a protective group for amines, preventing unwanted reactions while other functional groups in the molecule undergo reactions .
Mode of Action
The Boc group in 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile acts as a protective group for the amino function. It prevents the amino group from participating in unwanted reactions during the synthesis of complex molecules . The Boc group can be removed under mild acidic conditions, revealing the free amino group for subsequent reactions .
Biochemical Pathways
Boc-protected amino groups are widely used in the synthesis of peptides and other complex organic molecules . Therefore, the compound could potentially be involved in various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Boc-protected compounds are generally stable and resistant to most nucleophiles and bases . This stability could potentially influence the compound’s bioavailability.
Result of Action
The result of the action of this compound largely depends on the context of its use. In peptide synthesis, for example, the Boc group protects the amino function during the synthesis process and can be removed under mild acidic conditions to reveal the free amino group for subsequent reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions but can be removed under mild acidic conditions . Therefore, the pH of the environment could significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. The Boc-protected amino group allows for selective deprotection under mild acidic conditions, enabling the compound to interact with various enzymes and proteins. For instance, the compound can act as a substrate for enzymes involved in peptide synthesis, where the Boc group is removed to expose the amino group, facilitating peptide bond formation. Additionally, the nitro group can participate in redox reactions, potentially interacting with enzymes that catalyze reduction or oxidation processes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. The compound can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For example, the fluorine atom in the compound can enhance its binding affinity to certain proteins, thereby modulating their activity. This can lead to alterations in gene expression and cellular metabolism. Furthermore, the nitro group may induce oxidative stress in cells, affecting cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The Boc group provides steric hindrance, which can be strategically removed to allow the amino group to participate in nucleophilic attacks or hydrogen bonding interactions. The fluorine atom enhances the compound’s stability and binding affinity, while the nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, leading to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, the Boc group may be hydrolyzed, exposing the amino group and altering the compound’s reactivity. Long-term studies have shown that the compound can induce sustained changes in cellular functions, including alterations in metabolic pathways and gene expression profiles. These effects are often monitored using in vitro and in vivo models to assess the compound’s stability and degradation products .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, the compound may induce toxic effects, such as oxidative stress, inflammation, and tissue damage. These effects are often evaluated using various biomarkers and histopathological analyses to determine the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, the nitro group can undergo reduction to form amines, which can participate in subsequent biochemical reactions. These metabolic transformations can affect the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, the compound can localize to specific organelles or compartments, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of the Boc group can influence the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification processes. Additionally, the compound’s interactions with specific organelles, such as mitochondria or lysosomes, can affect its biochemical activity and overall cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Nitrile Formation: The nitrile group can be introduced through a cyanation reaction, often using reagents like copper(I) cyanide.
Boc Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Reduction: 4-(Boc-amino)-2-fluoro-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 4-amino-2-fluoro-5-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Boc-amino)-2-fluorobenzonitrile: Lacks the nitro group.
4-(Boc-amino)-5-nitrobenzonitrile: Lacks the fluorine atom.
4-amino-2-fluoro-5-nitrobenzonitrile: Lacks the Boc protection.
Uniqueness
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile is unique due to the presence of all four functional groups (Boc-protected amino, fluorine, nitro, and nitrile) on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-cyano-5-fluoro-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O4/c1-12(2,3)20-11(17)15-9-5-8(13)7(6-14)4-10(9)16(18)19/h4-5H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZERPUAWQOHXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)







![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)


